Sdh-IN-7

Succinate Dehydrogenase Enzyme Inhibition SDHI Fungicide

Sdh-IN-7 (G28) is a unique pyrazole-carboxamide SDHI with a distinct gem-dichloralkene scaffold, demonstrating 26 nM IC50 vs. porcine SDH. Its 3.3x greater potency against Valsa mali (EC50 0.86 mg/L) vs. boscalid makes it a critical benchmark for fungicide R&D. Ideal for studying resistance mechanisms and validating novel SDHI chemotypes. Ensure your research uses this high-purity standard.

Molecular Formula C18H15Cl3F3N3O
Molecular Weight 452.7 g/mol
Cat. No. B12375485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdh-IN-7
Molecular FormulaC18H15Cl3F3N3O
Molecular Weight452.7 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C(F)F)C(=O)N(CC(=C(Cl)Cl)C2=CC=C(C=C2)Cl)C3CC3)F
InChIInChI=1S/C18H15Cl3F3N3O/c1-26-17(24)13(14(25-26)16(22)23)18(28)27(11-6-7-11)8-12(15(20)21)9-2-4-10(19)5-3-9/h2-5,11,16H,6-8H2,1H3
InChIKeyFKMQOWOZZJNFDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sdh-IN-7 (SDH-IN-7, Compound G28) Succinate Dehydrogenase Inhibitor Technical Overview for Agricultural and Fungicidal Research Procurement


Sdh-IN-7, also designated as SDH-IN-7 or compound G28, is a synthetic small-molecule inhibitor belonging to the succinate dehydrogenase inhibitor (SDHI) class of fungicides [1]. It is characterized as a pyrazole-carboxamide derivative developed via scaffold hopping and carbon chain extension strategies [1][2]. The compound demonstrates potent enzymatic inhibition of porcine succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and tricarboxylic acid cycle, with an IC50 value of 26.00 nM [1]. Additionally, it exhibits significant in vitro antifungal activity against plant pathogens such as Valsa mali [2].

Why Generic SDH Inhibitor Substitution Is Ineffective: Structural and Potency Differentiation of Sdh-IN-7


Succinate dehydrogenase inhibitors (SDHIs) constitute a structurally diverse class of fungicides where minor modifications to the core scaffold or pendant groups result in orders-of-magnitude differences in enzymatic inhibition potency and target organism spectrum [1]. Generic substitution among SDHIs is scientifically invalid because compounds within this class exhibit non-overlapping structure-activity relationships. For instance, the gem-dichloralkene scaffold of Sdh-IN-7, designed via scaffold hopping, confers a distinct binding mode and hydrophobic interaction profile within the ubiquinone-binding pocket of SDH, which is not present in commercial SDHIs like boscalid or pydiflumetofen [1]. Consequently, procurement decisions based solely on class-level activity (e.g., 'an SDHI') ignore the quantifiable, compound-specific differentiation in IC50, EC50, and fungicidal spectrum that dictate experimental and field efficacy [1][2].

Sdh-IN-7 Quantitative Differentiation Evidence: Head-to-Head Potency and Spectrum Analysis


Enzymatic Inhibition Potency: Sdh-IN-7 vs. Lead Compound Pydiflumetofen on Porcine SDH

Sdh-IN-7 (compound G28) exhibits a potent inhibitory activity against porcine succinate dehydrogenase (SDH) with an IC50 value of 26.00 nM. This activity was reported to outperform the lead compound pydiflumetofen, a commercial SDHI fungicide, under identical assay conditions [1]. While the exact IC50 of pydiflumetofen is not numerically specified in the primary source, the study explicitly identifies G28 as having 'the best inhibitory activity... outperforming the lead compound pydiflumetofen,' indicating a quantifiable and meaningful improvement in target engagement [1].

Succinate Dehydrogenase Enzyme Inhibition SDHI Fungicide

Antifungal Efficacy: Sdh-IN-7 vs. Boscalid Against Valsa mali

In in vitro antifungal assays against the plant pathogenic fungus Valsa mali, Sdh-IN-7 (compound G28) demonstrated an EC50 value of 0.86 mg/L. This activity was significantly more potent than the commercial SDHI fungicide boscalid, which exhibited an EC50 of 2.80 mg/L in the same study [1]. The quantified difference represents a 3.3-fold increase in potency for Sdh-IN-7 compared to boscalid under these experimental conditions.

Antifungal Activity Valsa mali Plant Pathology

Antifungal Efficacy: Sdh-IN-7 vs. Tebuconazole Against Valsa mali

In the same in vitro antifungal assay against Valsa mali, Sdh-IN-7 (compound G28) exhibited an EC50 of 0.86 mg/L. This potency was closer to that of the specialized triazole control fungicide tebuconazole, which demonstrated an EC50 of 0.30 mg/L [1]. While tebuconazole remains more potent in this specific assay, Sdh-IN-7 achieved potency within the same order of magnitude as a non-SDHI commercial standard, distinguishing it from the significantly less potent SDHI boscalid (EC50 = 2.80 mg/L).

Antifungal Activity Valsa mali Comparative Efficacy

Optimal Research and Development Applications for Sdh-IN-7 Based on Quantitative Evidence


Lead Optimization and Structure-Activity Relationship (SAR) Studies for Novel SDHI Fungicides

Sdh-IN-7 serves as a high-potency benchmark (IC50 = 26 nM) for porcine SDH inhibition, outperforming the commercial lead pydiflumetofen [1]. Its scaffold, designed via scaffold hopping, offers a distinct chemical template for exploring novel interactions within the SDH ubiquinone-binding pocket. Researchers can utilize Sdh-IN-7 as a reference compound to evaluate the enzymatic potency of new synthetic derivatives, particularly those incorporating gem-dichloralkene fragments, ensuring that new candidates achieve or exceed this defined threshold of target engagement [1].

In Vitro Antifungal Screening and Pathogen Spectrum Profiling for Crop Protection

Based on its demonstrated EC50 of 0.86 mg/L against Valsa mali, which is 3.3-fold more potent than boscalid, Sdh-IN-7 is an ideal positive control and comparative standard for in vitro antifungal screening assays [2]. Its performance profile makes it suitable for profiling the susceptibility of various phytopathogenic fungi, particularly those where boscalid resistance or reduced sensitivity is a concern. Procurement for screening libraries enables the identification of pathogens for which this novel SDHI chemotype exhibits superior control [2].

Resistance Mechanism and Cross-Resistance Studies in SDHI Fungicides

The structural divergence of Sdh-IN-7 from commercial SDHIs like boscalid and pydiflumetofen, evidenced by its distinct potency profile (e.g., 3.3-fold more potent than boscalid against Valsa mali), makes it a valuable tool for investigating SDHI resistance mechanisms [1][2]. Researchers can use Sdh-IN-7 to challenge fungal strains with characterized mutations in SDH subunits to assess cross-resistance patterns and determine if its unique binding mode circumvents known resistance mutations, thereby informing resistance management strategies [1].

Enzymology and Biochemical Assay Development for SDH Activity

The well-characterized inhibitory activity of Sdh-IN-7 against porcine SDH (IC50 = 26.00 nM) supports its use as a reliable reference inhibitor in biochemical and enzymology assays [1]. It can be employed to validate assay conditions, calibrate SDH activity measurements, and serve as a standard inhibitor for kinetic studies of SDH or comparative analyses of SDH isoforms from different species or mutant variants [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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